N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide
Description
N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide is a heterocyclic compound featuring a benzothiazole core fused with a propanamide side chain modified by a phenylsulfanyl group. The (2Z) configuration indicates the stereochemistry of the imine group within the benzothiazole ring. Key structural elements include:
- 2-ethoxyethyl side chain: Improves solubility due to its ether linkage.
- Phenylsulfanyl group: Introduces steric bulk and electronic modulation.
This compound’s synthesis likely involves nucleophilic substitution and cyclization reactions, analogous to methods described for related benzothiazole derivatives . Crystallographic analysis using tools like SHELXL (for refinement) and Mercury (for visualization) has been critical in elucidating its molecular geometry and intermolecular interactions .
Properties
IUPAC Name |
N-[6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2S2/c1-2-25-12-11-23-17-9-8-15(21)14-18(17)27-20(23)22-19(24)10-13-26-16-6-4-3-5-7-16/h3-9,14H,2,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCTTXPEGISKCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Ethoxyethyl Side Chain: The ethoxyethyl group can be introduced via an alkylation reaction using ethyl bromoacetate in the presence of a base such as potassium carbonate.
Chlorination: The chlorination of the benzothiazole ring can be achieved using thionyl chloride or phosphorus pentachloride.
Formation of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction using thiophenol and a suitable leaving group.
Final Coupling Step: The final step involves the coupling of the chlorinated benzothiazole intermediate with the phenylsulfanyl propanamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide.
Coupling: Palladium catalysts, boronic acids, toluene, base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Amino or thiol-substituted benzothiazole derivatives.
Coupling: Biaryl derivatives.
Scientific Research Applications
N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
The benzothiazole ring in the target compound distinguishes it from analogs with oxadiazole (e.g., 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides) or triazole cores . Benzothiazoles are known for their planar aromatic systems, which enhance π-π stacking interactions in crystal lattices, whereas oxadiazoles exhibit greater conformational flexibility.
Substituent Effects
- Chloro vs. Amino Groups: The 6-chloro substituent in the target compound increases electron-withdrawing effects compared to amino-substituted analogs (e.g., compounds with 2-amino-1,3-thiazole groups) . This may reduce nucleophilic reactivity but improve thermal stability.
- Ethoxyethyl vs. Simple Alkyl Chains : The 2-ethoxyethyl group enhances solubility in polar solvents compared to methyl or ethyl substituents, as observed in triazole derivatives .
Crystallographic and Hydrogen-Bonding Profiles
- Packing Patterns : The Z-configuration of the imine group may lead to distinct hydrogen-bonding networks compared to E-isomers. Tools like Mercury’s Materials Module enable comparison of packing similarities with analogs .
- Graph Set Analysis : The phenylsulfanyl group’s sulfur atom may participate in C–H···S interactions, differing from oxadiazole analogs that prioritize N–H···O bonds .
Physicochemical and Functional Implications
- Solubility: The ethoxyethyl group likely improves aqueous solubility relative to non-polar analogs, critical for pharmaceutical applications.
- Stability : The chloro substituent and rigid benzothiazole core may enhance thermal stability compared to triazole derivatives .
Biological Activity
N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole core, which is often associated with various biological activities. The specific structure can be represented as:
- IUPAC Name : this compound
- CAS Number : 865174-45-4
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit a broad spectrum of antimicrobial activity. For instance, compounds similar to N-[(2Z)-6-chloro... have demonstrated significant antibacterial and antifungal properties. A study found that derivatives with similar structures inhibited the growth of various pathogenic bacteria and fungi at minimal inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL .
Anticancer Properties
The compound has shown promise in anticancer research. In vitro studies have evaluated its effects on human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The results indicated that certain derivatives could inhibit cell proliferation effectively, with IC50 values suggesting moderate potency against these cancer types .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The benzothiazole moiety can bind to enzymes or receptors involved in various biochemical pathways. For example:
- Enzyme Inhibition : Similar compounds have been shown to inhibit the activity of enzymes related to tumor growth and proliferation.
- Receptor Modulation : The compound may modulate receptor activity involved in cell signaling pathways that regulate apoptosis and cell survival.
Study 1: Antimicrobial Efficacy
In a comparative study on the antimicrobial efficacy of benzothiazole derivatives, N-[(2Z)-6-chloro...] was tested against several bacterial strains. It exhibited significant inhibition against E. coli and Staphylococcus aureus, with an MIC of 50 μg/mL .
Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, the compound was evaluated for its effects on gastric cancer cell lines (NUGC-3). The results showed that it could inhibit cell growth significantly at concentrations around 25 μM, indicating potential for further development as an anticancer agent .
Summary of Biological Activities
Q & A
Q. What are the optimal synthetic protocols for preparing this benzothiazole-derived compound?
The synthesis involves multi-step reactions with strict control over parameters:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, dichloromethane) enhance solubility of intermediates .
- Catalysts : Triethylamine or copper diacetate may be used to accelerate cyclization or coupling steps .
- Temperature/pH : Reactions often proceed at 50–80°C under neutral or mildly acidic conditions to avoid side reactions .
- Purification : Ethyl acetate extraction followed by recrystallization (ethanol or hexane/ethyl acetate mixtures) ensures high purity .
Q. How can the structure and purity of the compound be confirmed experimentally?
Use a combination of analytical techniques:
- NMR spectroscopy : Compare observed chemical shifts (e.g., benzothiazole protons at δ 7.2–8.4 ppm, ethoxyethyl groups at δ 1.2–3.8 ppm) to predicted values .
- IR spectroscopy : Identify key functional groups (C=O stretch ~1670 cm⁻¹, C-S bonds ~1250 cm⁻¹) .
- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns aligned with the molecular formula .
Q. What strategies are effective for monitoring reaction progress?
- Thin-layer chromatography (TLC) : Use hexane/ethyl acetate (8:2) as the mobile phase to track intermediates .
- HPLC : Quantify conversion rates by comparing retention times of reactants and products .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the benzothiazole core be addressed?
- Electronic directing groups : Introduce electron-withdrawing substituents (e.g., nitro groups) to guide electrophilic attack to specific positions .
- Protecting groups : Temporarily block reactive sites (e.g., sulfonamide moieties) using tert-butyloxycarbonyl (Boc) groups .
Q. What computational methods predict the compound’s reactivity or binding interactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic reactions .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .
Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved?
- Variable-temperature NMR : Detect dynamic processes (e.g., rotamers) causing signal splitting .
- Isotopic labeling : Use deuterated solvents or ¹³C-labeled precursors to assign ambiguous peaks .
Q. What methods improve enantiomeric purity for chiral analogs of this compound?
- Chiral chromatography : Employ columns with cellulose- or amylose-based stationary phases .
- Asymmetric catalysis : Use palladium or ruthenium catalysts with chiral ligands during key bond-forming steps .
Q. How does the compound’s stability vary under different storage or reaction conditions?
- Accelerated degradation studies : Expose the compound to heat (40–60°C), light, or humidity and monitor decomposition via HPLC .
- pH stability assays : Test solubility and degradation in buffers (pH 3–10) to identify optimal storage conditions .
Data-Driven Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent variation : Synthesize analogs with modified groups (e.g., fluoro vs. chloro substituents) and compare bioactivity .
- In vitro assays : Measure IC₅₀ values against target enzymes or cell lines to correlate structural features with potency .
Q. What statistical approaches analyze contradictory biological activity data across studies?
- Meta-analysis : Pool data from multiple studies to identify trends obscured by experimental variability .
- Multivariate regression : Assess the influence of variables (e.g., substituent electronegativity, logP) on activity .
Key Methodological Insights from Evidence
- Synthetic Optimization : Solvent polarity and temperature critically influence yields in multi-step syntheses .
- Analytical Rigor : Combined NMR/IR/MS data are essential for unambiguous structural confirmation .
- Advanced Modeling : Computational tools bridge gaps between synthetic design and functional outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
